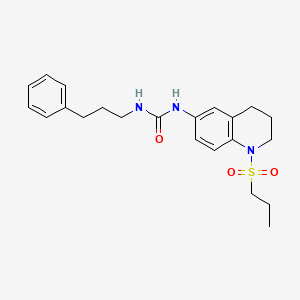

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

The compound 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a tetrahydroquinoline core substituted with a propylsulfonyl group and a 3-phenylpropyl chain.

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-2-16-29(27,28)25-15-7-11-19-17-20(12-13-21(19)25)24-22(26)23-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17H,2,6-7,10-11,14-16H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTGNYAOVROIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is CHNOS. The compound features a tetrahydroquinoline moiety which is known for its diverse pharmacological properties.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.47 g/mol |

| Appearance | White solid |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO |

Recent studies have indicated that 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in the differentiation and function of Th17 cells involved in autoimmune diseases such as rheumatoid arthritis and psoriasis .

Efficacy in Preclinical Models

In preclinical models, this compound demonstrated significant efficacy in reducing the severity of autoimmune conditions:

- Rheumatoid Arthritis : In a mouse model, treatment with this compound resulted in reduced joint inflammation and damage compared to control groups.

- Psoriasis : The compound effectively reduced psoriatic lesions at lower doses than previously studied analogs .

Pharmacokinetics

The bioavailability of 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea was assessed in various animal models:

| Animal Model | Bioavailability (%) |

|---|---|

| Mice | 48.1 |

| Rats | 32.9 |

These results indicate a significantly improved bioavailability compared to other compounds in its class .

Case Study 1: Treatment of Psoriasis

In a controlled study involving mice with induced psoriasis, administration of 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea led to a marked decrease in lesion area and severity scores after two weeks of treatment. Histological analysis showed reduced keratinocyte proliferation and inflammation markers.

Case Study 2: Rheumatoid Arthritis Model

Another study investigated the effects on rheumatoid arthritis using a collagen-induced arthritis model. The treated group exhibited significantly lower clinical scores and joint swelling compared to untreated controls. The findings suggest potential for this compound in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Moieties

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

- Structure: Contains a tetrahydroquinoline core linked to a cyanoethyl group and a diazenyl-benzonitrile substituent.

- Application: Acts as a diagnostic leveler in Au electrodeposition processes. Its interfacial behavior in ionic liquids has been studied using spectroelectrochemical methods .

- Key Difference : Unlike the target compound, CTDB lacks a urea linkage and instead features a diazenyl group, which enhances its electrochemical activity.

1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)

- Structure: Tetrahydroquinoline substituted with a 1-methylpiperidin-4-yl group.

- Synthesis: Prepared via reductive amination of 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one .

- Key Difference : This compound lacks the urea and sulfonyl groups present in the target molecule, resulting in distinct electronic and steric properties.

6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61)

- Structure : Brominated derivative of Compound 56.

- Reactivity : Bromination introduces a halogen for further functionalization, a feature absent in the target compound .

Urea Derivatives with Heterocyclic Cores

1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

- Structure : Urea linkage connects a 3-phenylpropyl chain to a triazolopyridazine-thiophene moiety.

- Molecular Weight : 392.5 g/mol (vs. ~416–500 g/mol for the target compound, estimated based on formula).

- Key Difference: The triazolopyridazine-thiophene system may confer distinct solubility and binding affinity compared to the tetrahydroquinoline-sulfonyl group .

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

- Structure : Urea connects a 3,4-dimethylphenyl group to a pyrazolopyrimidine-propyl chain.

- Molecular Weight : 337.4 g/mol.

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

- Structure: Features a piperidine-sulfonyl group instead of tetrahydroquinoline.

- Molecular Weight : 416.5 g/mol.

- Key Difference : The piperidine ring and pyridinylsulfonyl group may enhance solubility but reduce aromatic stacking interactions compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.